2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol
Description
This compound (CAS 1172377-46-6) is a fluorinated pyrazole derivative with the molecular formula C₉H₁₄F₃N₃O and a molecular weight of 237.22 g/mol . Its structure features:
- A 5-amino-substituted pyrazole core with an isopropyl group at the 1-position.
- A 1,1,1-trifluoropropan-2-ol moiety at the 4-position of the pyrazole ring.
Properties
IUPAC Name |
2-(5-amino-1-propan-2-ylpyrazol-4-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O/c1-5(2)15-7(13)6(4-14-15)8(3,16)9(10,11)12/h4-5,16H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRRCWCUPKHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(C)(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol, also known by its IUPAC name, exhibits a unique structural configuration that suggests potential biological applications. This article explores its biological activity, synthesis, and research findings relevant to its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 237.22 g/mol. Its structure features a pyrazole ring with an amino substituent and a trifluoropropanol moiety, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₃N₃O |
| Molecular Weight | 237.22 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol exhibit significant antimicrobial activity. The presence of the amino group can enhance interactions with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi, suggesting a promising avenue for further exploration in antimicrobial drug development .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The fluorinated moiety may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Research into similar pyrazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, warranting further investigation into this compound's potential in oncology .
Insecticidal Properties
The compound has been explored for its insecticidal effects against pests. Amino-substituted pyrazoles have shown efficacy in controlling various arthropods due to their ability to disrupt normal physiological processes in insects. This potential application could be particularly valuable in agricultural settings where pest control is crucial .
The biological activity of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol is thought to involve:
Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
Lipophilicity: The trifluoropropanol group enhances the compound's ability to traverse lipid membranes, facilitating cellular uptake.
Enzyme Interaction: Potential inhibition of enzymes critical for microbial growth or cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted on similar compounds to assess their biological activities:
- Antimicrobial Study: A derivative of the pyrazole class demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Line Testing: In vitro tests on breast cancer cell lines showed a reduction in cell viability by over 50% when treated with pyrazole derivatives at concentrations of 20 µM.
- Insecticidal Efficacy: Field trials indicated that formulations containing amino-substituted pyrazoles resulted in a 70% reduction in pest populations compared to untreated controls.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its trifluoropropanol moiety enhances its reactivity in various chemical transformations. It can undergo:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The compound can be reduced to yield corresponding amines.
- Substitution Reactions : The fluorinated alcohol group can participate in nucleophilic substitution reactions.
These reactions allow chemists to create diverse derivatives that may have unique properties or biological activities.
Biology
Recent studies have investigated the bioactive potential of this compound. It has shown promise in:
- Antimicrobial Activity : Preliminary tests indicate that the compound may exhibit inhibitory effects against various bacterial strains.
- Anticancer Properties : Research is ongoing to evaluate its effectiveness against cancer cell lines, focusing on its ability to modulate key cellular pathways involved in tumor growth and proliferation.
The mechanism of action is thought to involve interactions with specific molecular targets, where the amino group forms hydrogen bonds with biological macromolecules while the trifluoropropanol group enhances lipophilicity, facilitating cellular uptake.
Medicine
In medicinal chemistry, 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol is being explored for its potential use in drug development. Notable applications include:
- Enzyme Inhibitors : The compound's structure allows it to be designed as an inhibitor for specific enzymes involved in disease pathways.
The ongoing research aims at understanding how modifications to its structure may enhance efficacy and selectivity for therapeutic targets.
Materials Science
This compound is also being utilized in the development of advanced materials due to its unique properties:
- High Thermal Stability : The presence of fluorine atoms contributes to enhanced thermal stability.
These characteristics make it suitable for applications in coatings and polymers that require resistance to chemical degradation and high-performance under extreme conditions.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
- Synthetic Methodologies :
Chemical Reactions Analysis
Reactivity of the Amino Group
The primary amine on the pyrazole ring participates in reactions typical of aromatic amines, including acylation and diazotization.
Acylation Reactions
The amino group reacts with acylating agents (e.g., acetic anhydride) under mild conditions to form stable amides.
Acid-Base Behavior
The pKa of the amino group in similar pyrazole derivatives ranges from 3.5–5.0 , making it weakly basic . This allows selective protonation in acidic media, influencing reactivity in electrophilic substitution reactions.
Reactivity of the Trifluoropropanol Moiety
The hydroxyl group exhibits enhanced acidity due to electron-withdrawing trifluoromethyl groups, with a pKa estimated at ~10–12 . This facilitates nucleophilic substitution and protection/deprotection strategies.
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters.
Carbamate Formation
Reaction with isocyanates produces carbamates, a key step in prodrug synthesis:
Cross-Coupling Reactions
While the parent compound lacks halogens, functionalization of the pyrazole ring (e.g., bromination at the 4-position) enables participation in Suzuki-Miyaura couplings.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl | |||
| , KOAc, dioxane | Biarylpyrazole Derivatives | 60–75% |
Comparative Reactivity
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:
| Property | This Compound | Non-Fluorinated Analog |
|---|---|---|
| Alcohol pKa | 10–12 | 15–16 |
| Amine pKa | 3.5–5.0 | 4.5–6.0 |
| Esterification Rate | 2–3× faster | Baseline |
Comparison with Similar Compounds
1-[5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
- CAS : 1803589-22-1
- Formula : C₈H₁₃FN₂O
- Molecular Weight : 188.20 g/mol
- Key Differences: Replaces the 5-amino group with a 5-fluoro substituent. Lacks the trifluoromethyl group, instead having a simple ethanol moiety.
- Implications: Reduced hydrogen-bonding capacity due to the absence of an amino group. Lower molecular weight and lipophilicity compared to the target compound .
Encorafenib (BRAFTOVI®)
- CAS: Not explicitly provided; structure described in .
- Formula : C₂₂H₂₇ClFN₇O₄S
- Molecular Weight : 540 daltons
- Key Differences: Contains a pyrimidine ring and methanesulfonamido group instead of trifluoropropanol. Larger and more complex structure designed for kinase inhibition.
- Implications :
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d)
- Formula : C₁₆H₁₃N₅S₂
- Molecular Weight : 371.1 g/mol
- Key Differences: Incorporates a thiadiazole-thioether side chain and a phenyl group at the 3-position. Replaces trifluoropropanol with a carbonitrile group.
- Implications: Enhanced aromatic interactions due to the phenyl group.
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Formula : C₈H₉F₃N₂O₂
- Key Differences: Substitutes the trifluoropropanol group with a carboxylic acid. Retains the trifluoromethyl group but lacks the amino substituent.
- Demonstrates structural flexibility in pyrazole-based drug design .
Comparative Data Table
Key Research Findings and Implications
Functional Group Impact: The trifluoropropanol group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Compound 7d . The 5-amino group distinguishes it from fluorinated analogs (e.g., CAS 1803589-22-1), enabling unique hydrogen-bonding interactions .
Therapeutic Potential: While encorafenib exemplifies pyrazole-based kinase inhibitors, the target compound’s smaller size and polar groups may suit non-therapeutic applications, such as agrochemical intermediates .
Computational Insights :
- Tools like Multiwfn could analyze electron density and localization functions to predict reactivity and stability differences between analogs .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Construction of the pyrazole core with appropriate substitution.
- Introduction of the isopropyl group at the N1 position of the pyrazole ring.
- Functionalization at the 4-position of the pyrazole ring with a trifluoropropanol moiety.
- Installation of the amino group at the 5-position of the pyrazole ring.
A common synthetic approach begins with a suitably substituted pyrazole intermediate, such as 5-amino-1-(propan-2-yl)-1H-pyrazole, which undergoes further reaction with trifluoropropanol derivatives under controlled conditions to yield the target compound.
Detailed Preparation Steps
Synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole
- Starting materials: Hydrazines and β-diketones or equivalent precursors are reacted to form the pyrazole ring.
- Isopropyl substitution: The isopropyl group is introduced at the N1 position either by alkylation of the pyrazole nitrogen or by using isopropyl-substituted starting materials.
- Amino group installation: The amino group at the 5-position is typically introduced via nitration followed by reduction or by direct amination methods.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as column chromatography or recrystallization.
- Characterization involves NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-diketone, reflux in ethanol | 75-85 | High regioselectivity for 5-amino group |
| N1-Isopropyl substitution | Isopropyl halide, base, DMF solvent | 70-80 | Alkylation under mild conditions |
| Trifluoropropanol attachment | 1,1,1-trifluoropropan-2-one, Lewis acid | 60-75 | Controlled temperature, inert atmosphere |
| Purification | Silica gel chromatography, recrystallization | 90-95 | High purity achieved |
Research Findings and Optimization
- Reaction optimization: Studies indicate that the use of mild Lewis acids such as zinc chloride or boron trifluoride etherate improves the selectivity and yield of the trifluoropropanol substitution step.
- Stereochemical control: Enantioselective synthesis methods have been explored using chiral catalysts to obtain the desired stereoisomer of the trifluoropropanol moiety, which is critical for biological activity.
- Scale-up considerations: The synthetic route has been adapted for scale-up by optimizing solvent systems and reaction times to enhance throughput while maintaining product quality.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Impact on Synthesis |
|---|---|---|
| 2-(5-amino-1-isopropyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol | Similar pyrazole core, trifluoro substitution | Synthetic steps analogous, fluorine count affects reactivity |
| 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | Phenyl ring instead of pyrazole, hexafluoro | Different electrophilic substitution conditions required |
Summary Table of Preparation Methods
Q & A
Basic: What are the established synthetic routes for 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves:
Pyrazole Core Formation : Reacting 5-amino-1-(propan-2-yl)-1H-pyrazole with trifluoromethyl ketones via nucleophilic substitution or cyclocondensation. Ethanol or THF under reflux (60–80°C) with catalytic bases like triethylamine is common .
Trifluoropropanol Introduction : Use of 1,1,1-trifluoroacetone as a precursor, coupled with reductive amination or alkylation. Column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating intermediates .
Key Intermediates :
- 2-(6-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol (Step 26-1 in ).
- 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (via Vilsmeier-Haack formylation ).
Optimization Tip : Monitor reaction progress using TLC with UV detection (254 nm) and confirm regioselectivity via H NMR coupling constants .
Basic: Which spectroscopic and computational methods are most effective for characterizing the electronic structure and regioselectivity of this compound?
Methodological Answer:
- Spectroscopy :
- Computational Tools :
Data Cross-Validation : Compare experimental IR peaks with DFT-simulated vibrational spectra to resolve ambiguities .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
Identify Source of Discrepancy :
- Basis Set Limitations : Upgrade from 6-31G to 6-311++G(3df,3pd) for better CF group accuracy .
- Solvent Effects : Include polarizable continuum models (PCM) in DFT to mimic experimental solvent conditions .
Topological Analysis : Use Multiwfn to compare Laplacian of electron density (∇²ρ) at bond critical points with experimental bond lengths .
Case Study : In , DFT overestimated C-F stretching frequencies by 5% due to anharmonicity; applying scaling factors (0.96–0.98) aligned results.
Recommendation : Validate computational models against crystal structures (if available) or high-resolution MS/MS fragmentation .
Advanced: What strategies are recommended for optimizing the regioselective synthesis of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening :
- Solvent Effects :
- Polar Aprotic Solvents : DMF or DMSO improve solubility of intermediates but may require lower temps (0–5°C) to prevent decomposition .
- Kinetic Control : Shorten reaction times (2–4 hr) and use excess trifluoroacetone (1.5 eq) to favor the desired regioisomer .
Case Study : In , switching from THF to DMF increased yield from 45% to 72% for a similar trifluoropropanol derivative.
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties, and how can this be quantified using density-functional theory (DFT)?
Methodological Answer:
- Electronic Effects :
- DFT Protocol :
- Geometry Optimization : Use B3LYP/def2-TZVP to model CF conformation .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ → σ* stabilizes pyrazole ring by ~8 kcal/mol) .
- ESP Mapping : Visualize negative potential regions (-40 kcal/mol) near NH and CF groups to predict hydrogen-bonding sites .
Validation : Compare DFT-derived dipole moments (6.8–7.2 D) with experimental values from dielectric constant measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
